
Primycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Primycin is a large 36-membered non-polyene macrolide lactone antibiotic complex produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .
Métodos De Preparación
Primycin is produced by Saccharomonospora azurea through fermentation processes . The production involves optimizing the fermentation conditions to enhance the yield of this compound. Industrial production methods focus on strain improvement and fermentation optimization to maximize the output . The process typically involves the use of specific media and controlled environmental conditions to promote the growth of Saccharomonospora azurea and the subsequent production of this compound .
Análisis De Reacciones Químicas
Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is a key component of fungal plasma membranes . This interaction is driven by entropy and involves the formation of hydrogen bonds . The antibiotic also interacts with oleic acid, a building block of plasma membranes, through competitive hydrogen bonds . These interactions highlight the importance of this compound’s amphiphilic structure in its mode of action .
Aplicaciones Científicas De Investigación
Primycin has a wide range of scientific research applications. It is used as an antimicrobial agent in primary cell cultures to protect against microbial contamination . Its broad-spectrum activity makes it effective against bacteria, mycoplasma, and fungi, making it a valuable tool in various biological and medical research settings . Additionally, this compound’s ability to disrupt plasma membranes has been utilized in studies investigating membrane permeability and the effects of antimicrobial agents on cell membranes .
Mecanismo De Acción
Primycin exerts its effects by increasing the permeability of cell membranes in Gram-positive microorganisms . It induces the leakage of vital intracellular compounds, such as potassium ions, nucleotides, and nucleosides . The primary target of this compound is the cell membrane, where it forms ion channels that disrupt membrane integrity . This mechanism of action is crucial for its antimicrobial properties and its effectiveness against a wide range of pathogens .
Comparación Con Compuestos Similares
Primycin is unique among macrolide antibiotics due to its non-polyene structure and its broad-spectrum activity . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their chemical structures and specific mechanisms of action . This compound’s ability to form ion channels and its strong surface-active properties distinguish it from these other antibiotics .
Propiedades
Número CAS |
47917-41-9 |
|---|---|
Fórmula molecular |
C55H103N3O17 |
Peso molecular |
1078.4 g/mol |
Nombre IUPAC |
2-[5-[35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58) |
Clave InChI |
NYWSLZMTZNODJM-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
SMILES isomérico |
CCCCC1C(C(CCC(CCCC(CCCC(/C(=C/C(C(CC(CC(CC(CC(CCCC/C(=C/C(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)/C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)/C)O)O)O)C)O |
SMILES canónico |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Sinónimos |
primycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


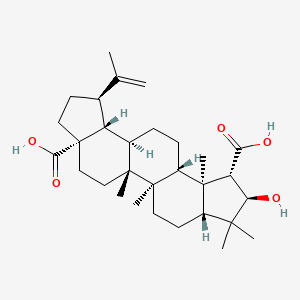
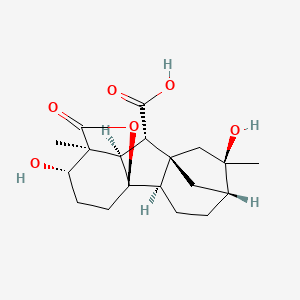

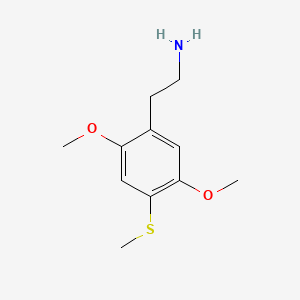
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)

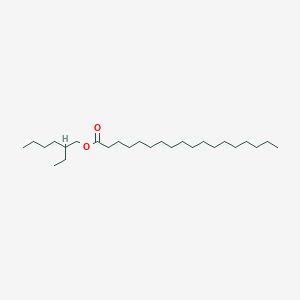
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
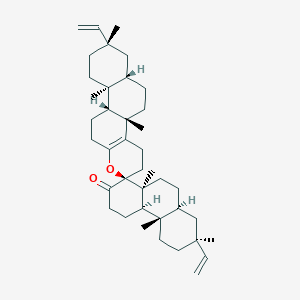
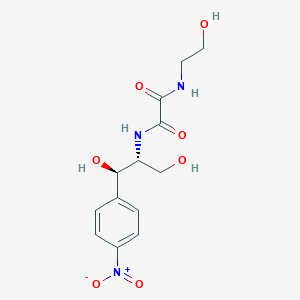
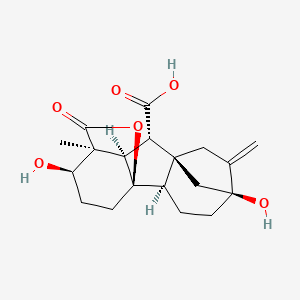
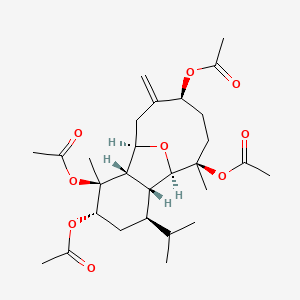
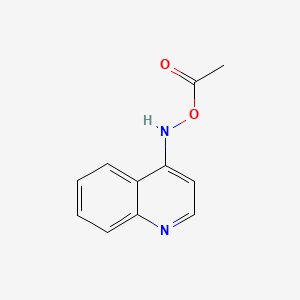
![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
